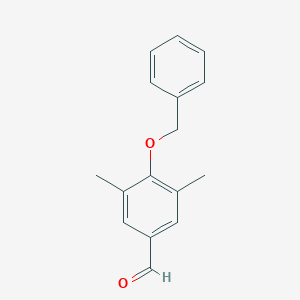

4-Benzyloxy-3,5-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYUTKRSEZMBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340319 | |

| Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144896-51-5 | |

| Record name | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144896-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 3,5-dimethyl-4-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde

CAS Number: 144896-51-5

This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, a robust synthetic protocol, and explores its relevance in medicinal chemistry, particularly in the context of anticancer research.

Physicochemical Properties

This compound is a substituted aromatic aldehyde featuring a benzyl ether protecting group. Its key identifiers and properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 144896-51-5 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde |

| Synonyms | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde |

| Appearance | Off-white to pale yellow solid or crystalline powder |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Synthesis of this compound

The primary and most efficient synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 4-hydroxy-3,5-dimethylbenzaldehyde, with a suitable benzylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a standard and reliable method for the preparation of this compound.

Materials:

-

4-Hydroxy-3,5-dimethylbenzaldehyde

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0-2.5 equivalents).

-

Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

To this mixture, add benzyl bromide (1.1-1.2 equivalents) dropwise via a dropping funnel.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes, including benzyloxybenzaldehyde derivatives, are recognized as important scaffolds in medicinal chemistry due to their versatile reactivity and their ability to serve as building blocks for a wide range of biologically active molecules.

Recent studies have highlighted the potential of benzaldehyde and its derivatives as anticancer agents. Research has shown that these compounds can exhibit inhibitory activity against key targets in cancer progression, such as Aldehyde Dehydrogenase (ALDH) and proteins involved in signal transduction pathways.[1][2][3]

Inhibition of Aldehyde Dehydrogenase (ALDH)

Derivatives of benzyloxybenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.[1][2][3] The aldehyde functional group of these compounds can interact with the active site of the enzyme, leading to its inhibition.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Benzyloxybenzaldehyde derivatives | ALDH1A3 | 0.23 - 1.29 | [2][3] |

Targeting the 14-3-3ζ Signaling Pathway

Benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of the 14-3-3ζ protein with phosphorylated histone H3 (H3S28ph).[4][5] This interaction is crucial for the transcriptional regulation of genes associated with cancer stemness and metastasis.[4] By disrupting this interaction, benzaldehyde can inhibit downstream signaling pathways that promote cancer cell survival and proliferation.

Below is a diagram illustrating the proposed mechanism of action of benzaldehyde in cancer cells.

Caption: Proposed signaling pathway targeted by benzaldehyde in cancer cells.

The experimental workflow for assessing the inhibitory activity of compounds like this compound on ALDH often involves cell-based assays such as the ALDEFLUOR™ assay.

Caption: A typical experimental workflow for evaluating ALDH inhibition.

Conclusion

This compound is a valuable chemical intermediate with straightforward access through well-established synthetic methodologies. Its structural motifs are of significant interest in the field of drug discovery, particularly for the development of novel anticancer agents targeting pathways involved in drug resistance and metastasis. This technical guide provides a foundational resource for researchers and scientists working with this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innovbiological.com [innovbiological.com]

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key building block in medicinal chemistry and drug development, particularly in the synthesis of protein degraders. This document compiles available data into a structured format, outlines relevant experimental methodologies, and presents logical workflows for its characterization.

Chemical Identity and Core Properties

This compound is an aromatic aldehyde characterized by a benzyloxy substituent at the 4-position and two methyl groups at the 3- and 5-positions of the benzaldehyde ring.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde |

| CAS Number | 144896-51-5[1][2][3] |

| Molecular Formula | C₁₆H₁₆O₂[1][2][3] |

| Molecular Weight | 240.30 g/mol [1][3][4] |

| InChI Key | GSYUTKRSEZMBNC-UHFFFAOYSA-N[3][4] |

| SMILES | CC1=CC(C=O)=CC(C)=C1OCC1=CC=CC=C1[4] |

Table 2: Summary of Physical Properties

| Physical Property | Value |

| Appearance | Clear yellow liquid[5] |

| Boiling Point | 162-163 °C at 1 mmHg[3][4] |

| Density | 1.1 g/mL[4] |

| Refractive Index | 1.586[4] |

| Melting Point | Not explicitly reported; presumed to be below room temperature as it exists as a liquid. |

| Solubility | No quantitative data is available. Based on the structurally similar 4-Benzyloxy-3,5-dimethylbenzoic acid, it is expected to have high solubility in non-polar organic solvents like chloroform and dichloromethane and low solubility in polar solvents such as water and ethanol.[6] |

Experimental Protocols

2.1. Synthesis of Benzaldehyde Derivatives: A Representative Protocol

The synthesis of this compound would likely follow a Williamson ether synthesis, where the corresponding 4-hydroxy-3,5-dimethylbenzaldehyde is reacted with benzyl bromide. A general procedure for a similar synthesis is as follows:

-

Reaction Setup: 4-hydroxybenzaldehyde (or its dimethyl analog), benzyl bromide, and an excess of a weak base like anhydrous potassium carbonate are combined in a suitable solvent such as ethanol.

-

Reflux: The reaction mixture is heated under reflux for several hours (e.g., 14 hours) under an inert atmosphere (e.g., nitrogen).

-

Workup: After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with a saturated sodium chloride solution, a dilute sodium hydroxide solution (to remove unreacted starting material), and finally with distilled water.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization or chromatography to yield the final product.[5]

2.2. Determination of Solubility via the Gravimetric Method

The following protocol, described for the closely related 4-Benzyloxy-3,5-dimethylbenzoic acid, can be adapted to quantitatively determine the solubility of this compound in various solvents.[6]

-

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters compatible with the chosen solvent

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

-

-

Procedure:

-

An excess amount of the compound is added to a known volume of the selected solvent in a vial.

-

The vial is sealed and placed in a thermostatic shaker or water bath set to a constant temperature.

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to settle. A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

The clear, saturated solution is transferred to a pre-weighed vial.

-

The mass of the saturated solution is determined.

-

The solvent is evaporated from the vial under a stream of inert gas or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

The vial containing the solid residue is weighed again.

-

The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

-

Logical Workflow and Diagrams

As a building block for protein degraders, the characterization of this compound's physical properties is a critical first step in the drug development pipeline. The following diagram illustrates a typical workflow for its initial assessment.

Caption: Workflow for the characterization and application of this compound.

The following diagram illustrates the logical relationship in determining the solubility of the compound.

Caption: Logical steps for determining the solubility of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Benzyloxy-3,5-dimethylbenzaldehyde

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-3,5-dimethylbenzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following tables present predicted data based on the analysis of structurally related compounds, including 3,5-dimethylbenzaldehyde and 4-benzyloxybenzaldehyde. These predictions provide a reliable reference for the characterization of the target molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.6 | s | 2H | Aromatic protons (ortho to -CHO) |

| ~7.5 - 7.3 | m | 5H | Phenyl protons of benzyl group |

| ~5.1 | s | 2H | Methylene protons (-O-CH₂-) |

| ~2.3 | s | 6H | Methyl protons (-CH₃) |

Predicted data is based on spectral analysis of 3,5-dimethylbenzaldehyde and 4-benzyloxybenzaldehyde.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Carbonyl carbon (-CHO) |

| ~160 | Aromatic carbon (-C-O-) |

| ~138 | Aromatic carbon (ipso, benzyl group) |

| ~136 | Aromatic carbon (ipso, methyl groups) |

| ~131 | Aromatic carbon (para to -CHO) |

| ~129 - 127 | Aromatic carbons (benzyl group) |

| ~70 | Methylene carbon (-O-CH₂-) |

| ~21 | Methyl carbons (-CH₃) |

Predicted data is based on spectral analysis of 3,5-dimethylbenzaldehyde and 4-benzyloxybenzaldehyde.

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2860, ~2730 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (benzyl ether) |

Predicted data is based on characteristic infrared absorption frequencies for substituted benzaldehydes and benzyl ethers.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 240 | High | [M]⁺ (Molecular ion) |

| 239 | Moderate | [M-H]⁺ |

| 211 | Moderate | [M-CHO]⁺ |

| 149 | Moderate | [M-C₇H₇]⁺ (loss of benzyl group) |

| 91 | High | [C₇H₇]⁺ (benzyl cation) |

Predicted data is based on common fragmentation patterns of benzaldehydes and benzyl ethers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of aromatic aldehydes.

Synthesis of this compound

A plausible synthesis involves the Williamson ether synthesis. 4-Hydroxy-3,5-dimethylbenzaldehyde would be deprotonated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Subsequently, benzyl bromide is added, and the reaction mixture is heated to facilitate the formation of the ether linkage. The product is then isolated through extraction and purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

References

An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde

This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a valuable aromatic aldehyde intermediate in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Data

This compound is a substituted aromatic aldehyde featuring a benzyl ether protecting group. This structural motif makes it a useful building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |

| Molecular Weight | 240.3 g/mol | [1][2] |

| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | [3] |

| CAS Number | 144896-51-5 | [1][2][3] |

Synthetic Protocol: Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide ion generated from 4-hydroxy-3,5-dimethylbenzaldehyde.

Experimental Methodology

This protocol details the synthesis of this compound from 4-hydroxy-3,5-dimethylbenzaldehyde and benzyl bromide.

Materials:

-

4-hydroxy-3,5-dimethylbenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous N,N-Dimethylformamide.

-

Stir the resulting suspension at room temperature for approximately 20 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add benzyl bromide (1.2 equivalents) to the reaction mixture in a dropwise manner.

-

Heat the reaction mixture to 70-80°C and maintain this temperature, with vigorous stirring, for 12-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by pouring the mixture into an excess of cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with deionized water and then with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Workflow for the Williamson Ether Synthesis.

Applications in Drug Discovery

Aromatic aldehydes, including this compound and its derivatives, are versatile precursors in the synthesis of a wide range of biologically active compounds.[5] They serve as key building blocks for various molecular scaffolds such as chalcones, stilbenes, and Schiff bases, which have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The benzyloxy group, in particular, can serve as a protecting group for the phenol, which can be removed at a later stage of a synthetic sequence to reveal a free hydroxyl group, a common feature in many biologically active natural products and synthetic drugs.

References

4-Benzyloxy-3,5-dimethylbenzaldehyde safety data sheet (SDS) and handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and recommended handling procedures for 4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS No. 144896-51-5). The information compiled is intended to support researchers, scientists, and professionals in the field of drug development in the safe use and management of this compound.

Chemical and Physical Properties

This compound is an aromatic aldehyde. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 144896-51-5 | [1][2] |

| Molecular Formula | C16H16O2 | [1][2] |

| Molecular Weight | 240.30 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [3] |

| Purity | ≥94.0% (GC) | [3] |

| Boiling Point | 162°C to 163°C (1 mmHg) | [2] |

| Density | 1.1 g/cm³ | [2] |

| Refractive Index | 1.586 | [2] |

| Storage | Ambient temperature | [1][2] |

Hazard Identification and Classification

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[4][5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

Precautionary Statements (Recommended based on similar compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Figure 1. Recommended Personal Protective Equipment (PPE)

Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry place away from direct sunlight and incompatible materials.

-

Keep the container tightly sealed to prevent contamination.

-

Incompatible materials include strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, follow these procedures.

Figure 2. Emergency Response Protocol

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Toxicological Information

No specific toxicological studies for this compound were found in the public domain. The hazard assessment is based on data from structurally related compounds. It is recommended to handle this compound as potentially harmful.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in the safety data sheets. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety and handling guidelines outlined in this document.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All users should consult the original Safety Data Sheet from the supplier and follow all institutional and regulatory safety guidelines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3,5-dimethylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development. This document compiles available data and provides generalized experimental protocols for solubility determination.

Introduction to this compound

This compound is an aromatic aldehyde with the molecular formula C₁₆H₁₆O₂.[1][2][3] Its structure consists of a benzaldehyde core substituted with a benzyloxy group at the para position and two methyl groups at the meta positions. This substitution pattern, featuring both a bulky, non-polar benzyloxy group and methyl groups, alongside a polar aldehyde functional group, governs its solubility behavior in various organic solvents. The compound is typically a clear yellow liquid at room temperature.[4]

Qualitative Solubility Profile

Based on these structural analogies, the expected qualitative solubility in a range of common organic solvents is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The non-polar nature of the bulk of the molecule, including the benzyl and dimethylphenyl groups, facilitates favorable van der Waals interactions with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the aromatic rings and the non-polar regions of the molecule.[5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the aldehyde proton and can solvate the non-polar parts of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone carbonyl group can interact with the aldehyde, while the alkyl groups can solvate the non-polar regions. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, esters offer a balance of polarity and non-polarity that should allow for moderate solvation. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The highly polar and protic nature of alcohols may not be sufficient to overcome the hydrophobicity of the large benzyloxy and dimethylphenyl groups.[5] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to solvate a wide range of compounds.[6] |

| Polar Protic | Water | Low | The large hydrophobic structure of the molecule is expected to lead to very poor solubility in water.[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, dichloromethane, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The solution should have undissolved solid present at the bottom of the vial.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For finely suspended particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (Concentration from analysis × Dilution factor) / Volume of sample taken

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway that could be influenced by a benzaldehyde derivative.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Caption: A hypothetical signaling pathway modulated by a benzaldehyde derivative.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its structural features strongly suggest high solubility in non-polar and halogenated organic solvents and lower solubility in polar, protic solvents. For precise quantitative measurements, the provided experimental protocol offers a robust framework for researchers. The understanding and determination of its solubility are fundamental for optimizing its use in synthetic chemistry and for the development of new chemical entities.

References

An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS No. 144896-51-5), a versatile aromatic aldehyde used as a building block in organic synthesis. Detailed information on its commercial availability, physicochemical properties, and a key experimental protocol for its application in the synthesis of resveratrol analogues are presented.

Commercial Availability and Supplier Information

This compound is readily available from a number of commercial chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 95% or higher. The table below summarizes information from prominent suppliers.

| Supplier | Purity | Product Code Example | Additional Notes |

| Thermo Scientific Chemicals | ≥94.0% (GC) | AAB2206706 | Formerly part of the Alfa Aesar portfolio.[1] |

| CP Lab Safety | min 97% | ALA-B167322-1g | Marketed for professional research and industrial use.[2] |

| Carl ROTH | Not Specified | Not Specified | Offers the compound in various quantities. |

| Matrix Fine Chemicals | Not Specified | MM144896515 | Provides key chemical identifiers.[3] |

| Alchem Pharmtech | Not Specified | Not Specified | Lists the compound in their catalog.[4] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. While comprehensive spectral data for this specific molecule is not widely published, typical spectroscopic features for this class of compounds are well-established.

| Property | Value | Reference |

| CAS Number | 144896-51-5 | [2][3] |

| Molecular Formula | C₁₆H₁₆O₂ | [2][3] |

| Molecular Weight | 240.30 g/mol | [2][3] |

| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | [3] |

| Appearance | Clear yellow liquid | [1] |

| Purity | ≥94% to 97% | [1][2] |

| Boiling Point | 162-163 °C at 1 mmHg | |

| Refractive Index | 1.5825-1.5885 @ 20°C | [1] |

| Storage | Room temperature | [2] |

Experimental Protocols

This compound is a valuable starting material for various organic reactions, including the synthesis of complex molecules with potential biological activity. Below is a detailed experimental protocol for a Wittig reaction to synthesize a resveratrol analogue, adapted from the scientific literature.[5][6]

Synthesis of (E)-1,3-Bis(benzyloxy)-5-[4-(benzyloxy)-3,5-dimethylstyryl]-benzene

This procedure details the Wittig reaction between 3,5-bis(benzyloxy)benzyltriphenylphosphonium ylide and this compound to form a protected resveratrol analogue.

Materials:

-

3,5-bis(benzyloxy)benzyltriphenylphosphonium salt (5a )

-

This compound (6b )

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation: In a flame-dried, round-bottom flask under an argon atmosphere, suspend the phosphonium salt 5a in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add sodium hydride (NaH) portion-wise to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete ylide formation.

-

Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound (6b ) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired stilbene product.

Characterization of the Product:

The resulting product, (E)-1,3-Bis(benzyloxy)-5-[4-(benzyloxy)-3,5-dimethylstyryl]-benzene, was characterized by ¹H NMR spectroscopy.[5][6]

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (6H, s), 4.80 (2H, s), 5.12 (4H, s), 6.57 (1H, dd, J ≈ 2.0, 2.0 Hz), 6.85 (2H, d, J ≈ 2.0 Hz), 7.04 (1H, d, J = 16.4 Hz), 7.17 (1H, d, J = 16.4 Hz), 7.28 (2H, s), 7.40 (15H, m).[5][6]

Visualized Workflows and Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use of this compound in a research setting.

References

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. gctlc.org [gctlc.org]

- 3. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 4-Benzyloxy-3,5-dimethylbenzaldehyde, a valuable chemical intermediate in various fields of organic synthesis, including pharmaceutical research. The most prevalent and reliable method for its preparation is the Williamson ether synthesis, which involves the benzylation of the readily available starting material, 4-hydroxy-3,5-dimethylbenzaldehyde.

Core Synthetic Strategy: The Williamson Ether Synthesis

The synthesis of this compound is most efficiently accomplished via the Williamson ether synthesis. This classic and robust reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, the hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (typically benzyl bromide), resulting in the formation of the desired this compound and a salt byproduct.

Reaction Pathway Diagram

Caption: Williamson Ether Synthesis of this compound.

Quantitative Data Summary

The following table outlines the typical quantitative parameters for the Williamson ether synthesis of this compound, providing a basis for experimental design and optimization.[1]

| Parameter | Value | Notes |

| Reactants | ||

| 4-hydroxy-3,5-dimethylbenzaldehyde | 1.0 eq | The starting phenolic compound. |

| Benzyl Bromide | 1.1 - 1.5 eq | The benzylating agent. Benzyl chloride can also be used. |

| Reagents | ||

| Base (e.g., Potassium Carbonate) | 2.0 - 3.0 eq | A mild inorganic base is sufficient to deprotonate the phenol. |

| Solvent | DMF or Acetone | A polar aprotic solvent is typically used to dissolve the reactants. |

| Reaction Conditions | ||

| Temperature | Reflux | Heating is generally required to drive the reaction to completion. |

| Reaction Time | 4 - 12 hours | Progress should be monitored by an appropriate technique like TLC. |

| Yield | ||

| Typical Yield | 85 - 95% | Yield is dependent on the reaction scale and the efficiency of purification.[1] |

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

4-hydroxy-3,5-dimethylbenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

Caption: Experimental Workflow for the Synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents) to anhydrous N,N-dimethylformamide (DMF).

-

Addition of Benzylating Agent : Stir the resulting suspension at room temperature and add benzyl bromide (1.1-1.5 equivalents) dropwise.

-

Reaction : Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 12 hours. The progress of the reaction should be carefully monitored using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : After the reaction is complete, allow the mixture to cool to ambient temperature. The inorganic salts are then removed by filtration, and the filter cake is washed with a small portion of ethyl acetate.

-

Extraction : The filtrate is concentrated under reduced pressure to remove the bulk of the DMF. The resulting residue is dissolved in ethyl acetate and washed successively with deionized water and brine.

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification : The crude this compound can be further purified by silica gel column chromatography or by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the final product in high purity.

References

An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key building block in contemporary medicinal chemistry. The document details its discovery and history, outlines a standard experimental protocol for its synthesis, and presents its chemical and physical properties in a clear, tabular format. A significant focus is placed on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), specifically as a component of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The guide includes a detailed experimental workflow for its synthesis and a conceptual signaling pathway illustrating the mechanism of action of PROTACs derived from this versatile intermediate.

Introduction

This compound is an aromatic aldehyde that has gained prominence as a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its structure, featuring a reactive aldehyde group, a sterically hindering dimethyl substitution pattern, and a protective benzyloxy group, makes it an ideal precursor for the construction of sophisticated molecular architectures. While the precise date and discoverer of its initial synthesis are not prominently documented in readily available literature, its utility has become increasingly apparent with the rise of targeted protein degradation.

The primary application of this compound in modern drug development lies in its use as a foundational component for "Protein Degrader Building Blocks".[1] This classification points to its integral role in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] Specifically, this aldehyde is often incorporated into the structure of ligands that bind to the VHL E3 ligase, a key player in the ubiquitin-proteasome system.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 144896-51-5 | [1][4][5][6] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][4] |

| Molecular Weight | 240.30 g/mol | [1][4] |

| IUPAC Name | 4-(benzyloxy)-3,5-dimethylbenzaldehyde | [4][6] |

| Appearance | Not explicitly stated, likely a solid | |

| Purity | ≥97% (typical commercial grade) | [1] |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the benzylation of the corresponding phenolic precursor, 4-hydroxy-3,5-dimethylbenzaldehyde. While a specific seminal publication for this exact transformation is not readily identified, the methodology is a well-established and routine procedure in organic synthesis. The protocol described below is based on standard procedures for the benzylation of phenols.

Synthesis of this compound from 4-Hydroxy-3,5-dimethylbenzaldehyde

Reaction Scheme:

Figure 1: Synthetic scheme for this compound.

Experimental Protocol:

Materials:

-

4-Hydroxy-3,5-dimethylbenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Script for the Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of this compound.

Application in Drug Development: A Building Block for PROTACs

The primary significance of this compound in contemporary drug discovery is its role as a key intermediate in the synthesis of PROTACs. These novel therapeutic agents function by inducing the degradation of specific target proteins within the cell.

A PROTAC molecule is composed of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

This compound is frequently utilized in the synthesis of the E3 ligase ligand component, particularly for ligands that target the von Hippel-Lindau (VHL) E3 ligase.[3] The aldehyde functionality serves as a versatile handle for elaboration into the core structure of the VHL ligand.

Conceptual Signaling Pathway of a VHL-recruiting PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a VHL ligand derived from this compound to degrade a target protein of interest (POI).

DOT Script for the PROTAC Signaling Pathway:

Figure 3: Conceptual signaling pathway of a VHL-recruiting PROTAC.

Conclusion

This compound has transitioned from a relatively obscure chemical intermediate to a crucial building block in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The primary application of this compound in the construction of VHL E3 ligase ligands for PROTACs underscores its importance in the development of next-generation therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a foundational understanding of the discovery, synthesis, and application of this compound, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(BENZYLOXY)-3,5-DIMETHYLBENZALDEHYDE | CAS 144896-51-5 [matrix-fine-chemicals.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. pschemicals.com [pschemicals.com]

In-depth Technical Guide: Stability and Storage of 4-Benzyloxy-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and potential degradation pathways of 4-Benzyloxy-3,5-dimethylbenzaldehyde. The information presented is intended to support researchers, scientists, and professionals in drug development in the proper handling, storage, and analytical assessment of this compound.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and behavior.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| CAS Number | 144896-51-5[1][2] |

| Appearance | Typically a solid, may be a clear yellow liquid[3] |

| Purity | Commonly available in purities of 95% or higher[1][3][4] |

Stability Profile and Recommended Storage

The stability of this compound is influenced by environmental factors such as temperature, light, and air. Adherence to proper storage conditions is critical to prevent degradation and ensure the integrity of the material.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Ambient or room temperature is generally acceptable for short-term storage.[1][2] For long-term stability, storage in a cool place is recommended. | Lower temperatures slow down the rate of potential chemical degradation. |

| Atmosphere | Store under an inert gas such as nitrogen or argon.[1][5] | The compound is noted to be air-sensitive, likely due to the aldehyde group's susceptibility to oxidation.[5] |

| Container | Keep in a tightly closed container.[5] | Prevents exposure to air and moisture. |

| Ventilation | Store in a well-ventilated area.[5] | General safety practice for chemical storage. |

Conditions to Avoid:

-

Heat: Elevated temperatures can accelerate degradation.[5]

-

Air: Exposure to air can lead to oxidation of the aldehyde functional group.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Potential Degradation Pathways

-

Oxidation: The aldehyde group is prone to oxidation, which would convert it to the corresponding carboxylic acid, 4-benzyloxy-3,5-dimethylbenzoic acid. This process can be facilitated by exposure to atmospheric oxygen (auto-oxidation), particularly in the presence of heat or light.

-

Debenzylation: The benzyloxy group, a common protecting group in organic synthesis, can be cleaved under certain conditions. This would result in the formation of 4-hydroxy-3,5-dimethylbenzaldehyde. Conditions that could promote this include strong acids or catalytic hydrogenation.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.

Forced Degradation (Stress Testing) Protocol

A systematic forced degradation study should be performed on a single batch of this compound. The following conditions are suggested:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Oxidation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and its solution to light, as per ICH Q1B guidelines, to assess for photodegradation.

Samples should be taken at various time points and analyzed by a suitable analytical method to track the formation of degradants.

Caption: Experimental workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the purity and stability of pharmaceutical compounds. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of all components.

Suggested HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |

| Gradient | Start with a higher proportion of A, gradually increasing B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm). |

| Injection Volume | 10-20 µL |

This method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose, including specificity, linearity, accuracy, precision, and robustness.

Synthesis and Purification Considerations

While a detailed synthesis protocol is beyond the scope of this guide, it is pertinent to note that the purity of the starting material can impact its stability. Common synthetic routes to similar benzaldehyde derivatives often involve the protection of a corresponding phenol followed by formylation or oxidation of a methyl group. For instance, the synthesis of 4-benzyloxybenzaldehyde can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide.[6] Purification is typically achieved by recrystallization or column chromatography. Impurities from the synthesis, such as residual catalysts or reagents, could potentially affect the long-term stability of the final product.

References

- 1. fiveable.me [fiveable.me]

- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. database.ich.org [database.ich.org]

A Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a detailed overview of the available physicochemical data for 4-Benzyloxy-3,5-dimethylbenzaldehyde. While a definitive crystal structure for this specific molecule is not publicly available, this document compiles crystallographic data from the closely related compound, 4-(Benzyloxy)benzaldehyde, to offer structural insights. Furthermore, a comprehensive, two-step experimental protocol for the synthesis of this compound is presented, beginning with the synthesis of the precursor 4-hydroxy-3,5-dimethylbenzaldehyde. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this and related molecular structures.

Crystal Structure Analysis

A thorough search of crystallographic databases reveals that the crystal structure of this compound has not yet been reported. However, the crystal structure of the parent compound, 4-(Benzyloxy)benzaldehyde, which lacks the 3,5-dimethyl substituents, has been determined and provides valuable comparative data.[1][2][3]

Crystallographic Data of 4-(Benzyloxy)benzaldehyde

The crystallographic data for 4-(Benzyloxy)benzaldehyde is summarized in the table below. This data is derived from single-crystal X-ray diffraction studies and presents the key parameters of the unit cell and refinement statistics.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 11.4772 (11) Å |

| b | 12.9996 (12) Å |

| c | 7.2032 (6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Unit Cell Volume | 1074.71 (17) ų |

| Z | 4 |

| Temperature | 123 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.039 |

| wR-factor | 0.071 |

Data sourced from Kennedy et al. (2010).[2]

Experimental Protocols

The following section details a plausible synthetic route for this compound, based on established chemical transformations. The synthesis is a two-step process, commencing with the preparation of the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde.

Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde

A common method for the synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde involves the oxidation of 2,4,6-trimethylphenol.[4]

Materials:

-

2,4,6-Trimethylphenol

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium hydroxide (NaOH)

-

Ethylene glycol

-

Water

-

Oxygen gas

-

Hydrochloric acid (HCl), 2% solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g) in a solvent mixture of ethylene glycol (5.0 mL) and water (0.25 mL).

-

Stir the mixture at 50 °C while bubbling oxygen gas through the solution at a pressure of 1.0 atm for 12 hours.

-

After the reaction is complete, add 10.0 mL of a 2% hydrochloric acid solution, followed by 10.0 mL of chloroform.

-

Separate the chloroform phase. Extract the aqueous phase twice more with 10.0 mL portions of chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent to yield 4-hydroxy-3,5-dimethylbenzaldehyde.[4]

Synthesis of this compound

The benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde can be achieved via a Williamson ether synthesis.[5]

Materials:

-

4-hydroxy-3,5-dimethylbenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in dimethylformamide.

-

Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.[5]

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the engagement of this compound in any specific signaling pathways. Further investigation is required to elucidate its potential pharmacological effects and mechanisms of action.

Conclusion

This technical guide has provided a summary of the available structural information for this compound by presenting data from a closely related analogue. A detailed, two-step synthesis protocol has been outlined to facilitate its preparation for further study. The absence of data on its biological activity highlights an area for future research, where the compound's potential as a scaffold in drug discovery can be explored.

References

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde from 3,5-dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-benzyloxy-3,5-dimethylbenzaldehyde from 3,5-dimethyl-4-hydroxybenzaldehyde via a Williamson ether synthesis. This reaction is a fundamental transformation in organic chemistry, crucial for the preparation of aryl benzyl ethers, which are significant intermediates in the synthesis of various pharmaceutical compounds and complex organic molecules. The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound.

Introduction

The benzylation of phenols is a widely utilized method for protecting the hydroxyl group or for introducing a benzyl moiety as a key structural component in a target molecule. The Williamson ether synthesis is a classic and efficient method for this transformation, involving the reaction of a phenoxide with a benzyl halide.[1] In this application, the hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with benzyl bromide to yield the desired product, this compound. This protocol is adapted from a similar, reliable procedure for the synthesis of alkoxybenzaldehydes.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dimethyl-4-hydroxybenzaldehyde | 4-hydroxy-3,5-dimethylbenzaldehyde | 2233-18-3 | C₉H₁₀O₂ | 150.17 | Yellow solid | 112-115[1] | 263.9[1] |

| Benzyl Bromide | (Bromomethyl)benzene | 100-39-0 | C₇H₇Br | 171.04 | Colorless to yellow liquid | -3 | 198-199 |

| This compound | 4-(benzyloxy)-3,5-dimethylbenzaldehyde | 144896-51-5 | C₁₆H₁₆O₂ | 240.30 | Clear yellow liquid or yellow to brown powder/crystals | Not specified | Not specified |

Table 2: Experimental Parameters

| Parameter | Value |

| Stoichiometric Ratio (Starting Aldehyde:Benzyl Bromide:K₂CO₃) | 1.0 : 1.1 : 1.5 |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Theoretical Yield | To be calculated based on starting material amount |

| Actual Yield | To be determined experimentally |

Experimental Protocol

Materials and Equipment

-

3,5-Dimethyl-4-hydroxybenzaldehyde (≥98%)

-

Benzyl bromide (≥98%)

-

Potassium carbonate (K₂CO₃), anhydrous (≥99%)

-

N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

-

Diethyl ether (≥99%)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Apparatus for column chromatography or vacuum distillation

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dimethyl-4-hydroxybenzaldehyde (e.g., 5.00 g, 33.3 mmol), potassium carbonate (6.90 g, 49.9 mmol), and anhydrous N,N-dimethylformamide (40 mL).

-

Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. Subsequently, add benzyl bromide (4.35 mL, 36.6 mmol) dropwise to the reaction mixture using a syringe.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzyl bromide is a lachrymator and is corrosive; handle with extreme care.

-

DMF is a potential reproductive toxin; avoid inhalation and skin contact.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

References

Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde: A Detailed Experimental Protocol

This document provides a comprehensive experimental protocol for the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is a two-step process commencing with the preparation of 4-hydroxy-3,5-dimethylbenzaldehyde, followed by its benzylation to yield the final product.

Step 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde

The initial step involves the synthesis of the precursor, 4-hydroxy-3,5-dimethylbenzaldehyde, from 2,4,6-trimethylphenol. This transformation can be achieved through various methods, with a common approach being the oxidation of one of the methyl groups.

Step 2: Benzylation of 4-Hydroxy-3,5-dimethylbenzaldehyde

The second and final step is the benzylation of the hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde. This is typically achieved via a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2][3] In this reaction, the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic benzyl halide.[2][4]

Experimental Protocol

Materials and Reagents

-

4-Hydroxy-3,5-dimethylbenzaldehyde

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous N,N-dimethylformamide (DMF).

-

Formation of Phenoxide: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium phenoxide.[4]

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-